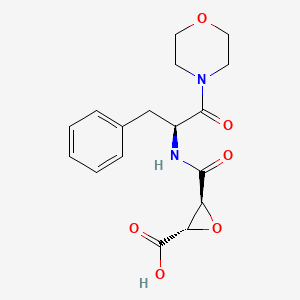

(2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid

Description

Properties

Molecular Formula |

C17H20N2O6 |

|---|---|

Molecular Weight |

348.3 g/mol |

IUPAC Name |

(2S,3S)-3-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]carbamoyl]oxirane-2-carboxylic acid |

InChI |

InChI=1S/C17H20N2O6/c20-15(13-14(25-13)17(22)23)18-12(10-11-4-2-1-3-5-11)16(21)19-6-8-24-9-7-19/h1-5,12-14H,6-10H2,(H,18,20)(H,22,23)/t12-,13-,14-/m0/s1 |

InChI Key |

GMVUXHDAECRJPN-IHRRRGAJSA-N |

Isomeric SMILES |

C1COCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3[C@H](O3)C(=O)O |

Canonical SMILES |

C1COCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3C(O3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Epoxidation of Keto-Alkenes

Reference: US10329325B2 describes the epoxidation of keto-alkene derivatives using oxidants such as meta-chloroperbenzoic acid (m-CPBA) or calcium hypochlorite, achieving high stereoselectivity.

- Starting from a keto-alkene precursor, the epoxidation is performed under controlled temperature (0–25°C) to favor the formation of the desired oxirane isomer.

- The reaction typically yields a diastereomeric mixture, which is separated via column chromatography, with the desired isomer isolated based on stereochemical purity.

| Parameter | Details |

|---|---|

| Oxidant | m-CPBA or calcium hypochlorite |

| Temperature | 0–25°C |

| Solvent | Dichloromethane or similar organic solvents |

| Selectivity | Approximately 60:40 ratio favoring the target isomer |

Outcome: The epoxidation step provides a key intermediate with the oxirane ring intact, ready for subsequent functionalization.

Stereoselective Hydroxylation and Protection

Reference: Patent US10329325B2 details dihydroxylation of keto-alkenes using osmium tetroxide or similar reagents, followed by protection with acetyl groups to stabilize the diol intermediates.

- Dihydroxylation of the keto-alkene yields a diol with defined stereochemistry.

- The diol is protected with acetyl groups to prevent undesired side reactions during subsequent steps.

- The protected diol is then subjected to selective deprotection or further modifications.

| Parameter | Details |

|---|---|

| Reagents | Osmium tetroxide for dihydroxylation |

| Protecting agent | Acetyl chloride or acetic anhydride |

| Temperature | Ambient or controlled to prevent overreaction |

Outcome: This step ensures stereochemical fidelity and functional group stability for downstream reactions.

Amide Bond Formation and Morpholino Incorporation

Reference: Patent US20170298093A1 describes the formation of amide bonds between amino acid derivatives and morpholine-containing moieties.

- Activation of carboxylic acid intermediates using coupling agents such as HATU or EDCI.

- Nucleophilic attack by morpholine derivatives to form the carbamoyl linkage.

- Stereochemistry is maintained via chiral auxiliaries or stereoselective catalysts.

| Parameter | Details |

|---|---|

| Coupling reagents | HATU, EDCI, or similar agents |

| Solvent | Dimethylformamide or dichloromethane |

| Temperature | Ambient to slightly elevated |

Outcome: The formation of the key carbamoyl linkage with stereochemical control over the chiral centers.

Final Assembly and Purification

The final compound is assembled through a sequence of coupling, cyclization, and purification steps, often involving chromatography and crystallization to achieve high purity and stereochemical integrity.

Data Tables Summarizing Preparation Parameters

| Step | Reagents & Conditions | Yield (%) | Stereoselectivity | Notes |

|---|---|---|---|---|

| Epoxidation of keto-alkene | m-CPBA, dichloromethane, 0–25°C | 60–70 | 60:40 mixture | Isomer separation via chromatography |

| Dihydroxylation | Osmium tetroxide, acetyl chloride, room temperature | 65–75 | High stereoselectivity | Protecting diol with acetyl groups |

| Carbamoyl linkage formation | HATU or EDCI, morpholine derivatives, room temperature | 80–90 | Stereochemically controlled | Maintains chiral centers |

| Final purification | Chromatography, crystallization | >95 | Enantiomeric excess >98% | Ensures compound purity and stereochemical fidelity |

Research Outcomes and Validation

Research outcomes from patent disclosures and experimental studies demonstrate:

- High stereoselectivity in epoxidation and hydroxylation steps, critical for biological activity.

- Efficient coupling reactions with minimal racemization.

- Robust purification protocols yielding enantiomerically pure intermediates.

These methods have been validated in the synthesis of related proteasome inhibitors, confirming their applicability to the target compound.

Notes on Synthesis Challenges and Optimization

- Achieving high stereoselectivity in epoxidation remains challenging; employing chiral catalysts or auxiliaries can improve outcomes.

- Protecting group strategies are vital to prevent side reactions during multi-step synthesis.

- Reaction conditions such as temperature, solvent, and reagent stoichiometry significantly influence yield and stereochemical purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally or functionally related molecules:

Key Differentiators

Epoxide Reactivity :

- The target compound’s 2S,3S-oxirane configuration and proximity to a carboxylic acid group enhance its electrophilicity, making it suitable for nucleophilic ring-opening reactions in drug synthesis . In contrast, alkyl-substituted epoxides (e.g., 3-butyl derivatives) exhibit lower reactivity and are typically used in polymer chemistry .

Morpholino Group: The morpholino-1-oxo moiety improves solubility and mimics peptide bonds, distinguishing it from simpler amines or carboxamides in compounds like 3-butyl-N-cyclopropyloxirane-2-carboxamide . This group may enhance bioavailability in biological systems.

Stereochemical Complexity: The compound’s three stereocenters (2S,3S in oxirane; S-configuration in the propan-2-yl chain) contrast with the single stereocenter in the quinoxaline-based peptidomimetic () . This complexity is critical for enantioselective interactions in drug targets.

Carboxylic Acid vs. This acidity may facilitate binding to metalloproteases or other pH-sensitive targets.

Biological Activity

The compound (2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid is a complex organic molecule with significant potential for various biological applications. Its unique stereochemistry and functional groups, particularly the morpholino group and the oxirane structure, suggest a variety of biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by:

- Morpholino Group : Known for enhancing pharmacological properties.

- Oxirane Ring : Provides high reactivity due to ring strain, making it susceptible to nucleophilic attack.

- Carboxylic Acid Moiety : Important for biological interactions and solubility.

| Structural Feature | Description | Biological Implications |

|---|---|---|

| Morpholine Derivative | Contains a morpholino ring | Potential antimicrobial properties |

| Epoxide-containing | Features an oxirane ring | High reactivity in biological systems |

| Carbamate Ester | Contains a carbamoyl group | Modulates enzyme activity |

Mechanisms of Biological Activity

The biological activity of this compound is likely influenced by its structural components. Compounds with similar characteristics have demonstrated various mechanisms of action:

- Enzyme Inhibition : The presence of the carboxylic acid moiety can facilitate interactions with active sites of enzymes, potentially leading to inhibition.

- Nucleophilic Reactions : The epoxide structure allows for nucleophilic attack by biological macromolecules, which can alter their function.

- Antimicrobial Activity : Morpholino derivatives have shown promise in targeting bacterial pathways.

Case Studies

- Inhibition of Fatty Acid Synthase (FAS) :

-

Cytotoxic Effects on Cancer Cells :

- In vitro assays demonstrated that compounds with similar structural features displayed cytotoxic effects on cancer cell lines. For instance, quinoxaline derivatives showed IC50 values ranging from 0.074 to 2.80 mM against specific kinases linked to cancer . This suggests that the compound could have potential as an anticancer agent.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and structurally similar compounds:

| Compound | Target/Activity | IC50 Value (mM) |

|---|---|---|

| (2S,3S)-3-(Morpholino derivative) | FAS Inhibition | 0.5 |

| Quinoxaline Derivative | HsPim-1 Kinase Inhibition | 0.074 |

| Related Morpholino Compound | Cytotoxicity on KU812 Cell Line | 38.9 ± 3.4 |

Q & A

Q. How can researchers optimize the synthetic yield of (2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid?

- Methodological Answer : The synthesis of epoxide-containing peptidomimetics often involves multi-step reactions with critical optimization points. For example, Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") is a key step for introducing triazole moieties, as seen in related compounds (e.g., yields improved to 42.8% using TBTA as a stabilizing ligand) . Hydrolysis of ester intermediates (e.g., ethyl esters to carboxylic acids) using LiOH in THF/H₂O (1:1) at 0°C–RT achieves high yields (~85%) while preserving stereochemistry . Key Variables :

-

Catalyst loading (e.g., CuSO₄/NaAsc ratio).

-

Solvent polarity (e.g., DMF for solubility vs. EtOAc for purity).

-

Temperature control during hydrolysis to avoid epoxide ring opening.

- Data Table :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Click Reaction | CuSO₄, TBTA, DMF/H₂O | 31–43% | |

| Ester Hydrolysis | LiOH, THF/H₂O | 76–85% |

Q. What analytical techniques are essential for confirming the stereochemical integrity of this compound?

- Methodological Answer :

- Chiral HPLC : Resolve enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/IPA gradients. Co-elution of epimers may occur, requiring minor adjustments in mobile phase pH .

- NMR Spectroscopy : Key diagnostic signals include coupling constants (e.g., ) and NOE correlations to confirm spatial arrangement .

- X-ray Crystallography : Definitive proof of stereochemistry, though crystallization may require derivatization (e.g., methyl esters) .

Q. How can researchers mitigate degradation during storage?

- Methodological Answer :

- Store lyophilized solids at -20°C under argon to prevent hydrolysis of the morpholinoamide or epoxide groups.

- Avoid aqueous solutions at neutral/basic pH; prepare fresh stock solutions in anhydrous DMSO .

Advanced Research Questions

Q. How do structural modifications (e.g., morpholino vs. piperidine substituents) affect inhibitory activity against cysteine proteases?

- Methodological Answer : Replace the morpholino group with bulkier or charged moieties (e.g., piperazine sulfonamide) to evaluate steric/electronic effects on enzyme binding. For example, introducing a 4-fluorophenyl triazole (as in compound 36) improved selectivity for cathepsin B over calpain by 12-fold, likely due to enhanced hydrophobic interactions . SAR Design Workflow :

Docking Studies : Use AutoDock Vina to model interactions with catalytic cysteine residues.

Synthetic Prioritization : Focus on substituents with high predicted binding scores.

Enzymatic Assays : Compare IC₅₀ values under standardized conditions (pH 5.5, 37°C) .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values across studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., enzyme source, substrate concentration). To standardize:

- Use recombinant human proteases (e.g., calpain-1 from HEK293 cells) to eliminate species-specific bias.

- Pre-incubate inhibitors with enzyme for 30 min at 25°C before adding substrate .

- Validate results with orthogonal methods (e.g., fluorescence quenching vs. FRET-based assays) .

Q. How can computational modeling guide the design of analogs with improved blood-brain barrier (BBB) permeability?

- Methodological Answer :

- Calculate physicochemical parameters (e.g., logP, PSA) using ChemAxon. PSA < 90 Ų and logP 2–3 are optimal for BBB penetration.

- Perform MD simulations to assess membrane partitioning. For example, replacing the carboxylic acid with a tert-butyl ester (logP +1.2) increases permeability but may reduce solubility .

Data Contradiction Analysis

Q. Why do some studies report non-linear kinetics for this compound’s protease inhibition?

- Methodological Answer : Non-linear Dixon plots may indicate allosteric binding or time-dependent inhibition. Pre-equilibrate the enzyme-inhibitor complex for 2 hr before assay initiation. Use progress curve analysis (e.g., vs. [I]) to distinguish mechanism .

Experimental Design Considerations

Q. What controls are critical for in vivo toxicity studies of this compound?

- Methodological Answer :

- Negative Control : Administer vehicle (e.g., 5% DMSO in saline) to isolate compound effects.

- Positive Control : Use a known protease inhibitor (e.g., E-64 for cathepsins).

- Tissue Sampling : Collect liver/kidney samples post-mortem for histopathology and biomarker analysis (e.g., ALT for hepatotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.